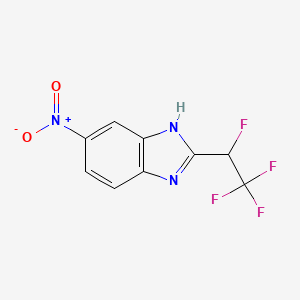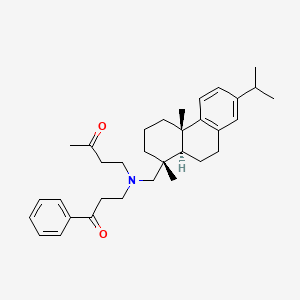
Pyrazinecarbonitrile,3,6-bis(1-methylethyl)-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazinecarbonitrile,3,6-bis(1-methylethyl)-(9ci): is a chemical compound with the molecular formula C11H14N2 It is a derivative of pyrazine, characterized by the presence of two isopropyl groups at the 3 and 6 positions of the pyrazine ring and a nitrile group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazinecarbonitrile,3,6-bis(1-methylethyl)-(9ci) typically involves the reaction of pyrazine derivatives with appropriate nitrile sources under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Pyrazinecarbonitrile,3,6-bis(1-methylethyl)-(9ci) can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of pyrazinecarbonitrile.
Reduction: Primary amines or other reduced forms of the compound.
Substitution: Various substituted pyrazine derivatives.
Applications De Recherche Scientifique
Chemistry: Pyrazinecarbonitrile,3,6-bis(1-methylethyl)-(9ci) is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: The compound’s potential medicinal properties make it a candidate for drug development. Researchers investigate its effects on various biological targets to develop new treatments for diseases.
Industry: In the industrial sector, Pyrazinecarbonitrile,3,6-bis(1-methylethyl)-(9ci) is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of Pyrazinecarbonitrile,3,6-bis(1-methylethyl)-(9ci) involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Pyrazinecarbonitrile: A simpler derivative without the isopropyl groups.
3,6-Dimethylpyrazinecarbonitrile: A similar compound with methyl groups instead of isopropyl groups.
Uniqueness: Pyrazinecarbonitrile,3,6-bis(1-methylethyl)-(9ci) is unique due to the presence of isopropyl groups, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and interaction with biological targets compared to similar compounds.
Propriétés
Formule moléculaire |
C11H15N3 |
|---|---|
Poids moléculaire |
189.26 g/mol |
Nom IUPAC |
3,6-di(propan-2-yl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C11H15N3/c1-7(2)10-6-13-11(8(3)4)9(5-12)14-10/h6-8H,1-4H3 |
Clé InChI |
HLYUWIBVBNAYTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CN=C(C(=N1)C#N)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



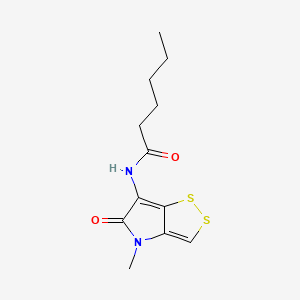
![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]-](/img/structure/B13786480.png)

![2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate](/img/structure/B13786488.png)
![N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride](/img/structure/B13786491.png)
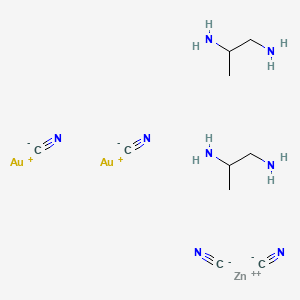
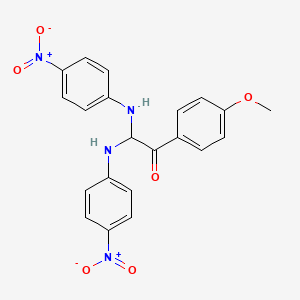
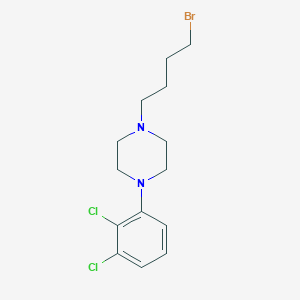
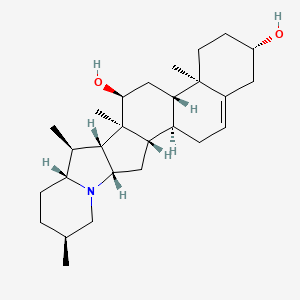
![4-Chloro-7-(methoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13786527.png)

